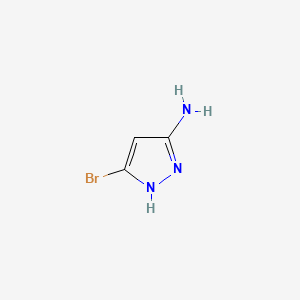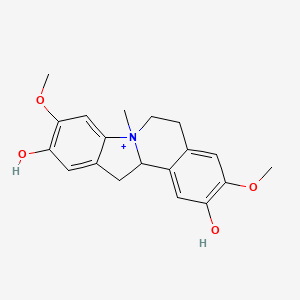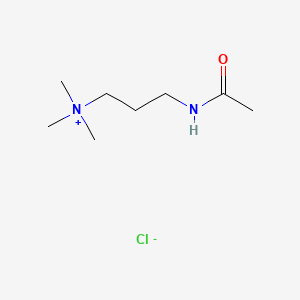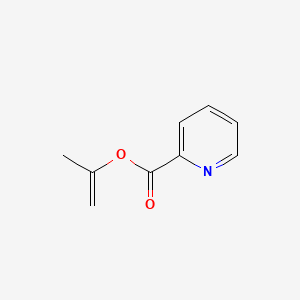![molecular formula C29H36N4O6S B571751 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone CAS No. 1246818-79-0](/img/structure/B571751.png)
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone is a chemical compound that belongs to the class of proton pump inhibitors (PPIs). These compounds are primarily used to reduce stomach acid production by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells. This compound is a derivative of Rabeprazole, which is widely used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone involves several steps. One common method includes the reaction of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole with an oxidizing agent to form the sulfone derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The key intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole, is synthesized in bulk and then oxidized to form the sulfone derivative. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfone group.
Reduction: Reduction of the sulfone group back to the thioether group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the thioether derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfone derivatives in various chemical reactions.
Biology: Investigated for its effects on cellular processes involving proton pumps.
Medicine: Studied for its potential use in treating acid-related disorders and its pharmacokinetics and pharmacodynamics.
Industry: Used in the development of new proton pump inhibitors with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces the secretion of gastric acid, providing relief from acid-related disorders. The molecular targets include the cysteine residues on the H+/K+ ATPase enzyme, which form covalent bonds with the sulfone group, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole Sulfone
- Lansoprazole Sulfone
- Pantoprazole Sulfone
Uniqueness
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone is unique due to its specific substituents on the pyridine ring, which contribute to its distinct pharmacokinetic properties and potency. Compared to other similar compounds, it may offer advantages in terms of faster onset of action and longer duration of acid suppression .
Properties
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKLERWHDSXYIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)




